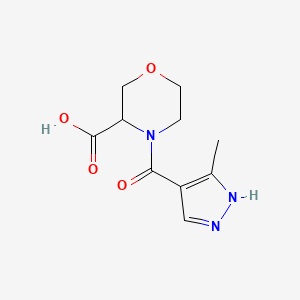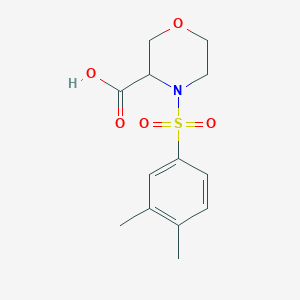![molecular formula C13H15N3O3 B7581374 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione, also known as AMPED, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrimidine derivatives and has been found to exhibit a range of biological activities.
Scientific Research Applications
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and anti-inflammatory activities. In addition, it has been shown to have neuroprotective effects and can improve cognitive function. 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has also been studied for its potential use in the treatment of diabetes, as it can improve insulin sensitivity and glucose metabolism.
Mechanism of Action
The mechanism of action of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in inflammation and tumor growth. It may also modulate the activity of certain receptors in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. It can inhibit the growth of cancer cells and reduce inflammation. It can also improve cognitive function and protect against neurodegeneration. In addition, it can improve insulin sensitivity and glucose metabolism, making it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione in lab experiments is that it exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, one of the limitations of using 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione is that its mechanism of action is not fully understood, making it difficult to interpret some of the experimental results.
Future Directions
There are several future directions for the study of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione. One area of research could be to further investigate its potential use in the treatment of cancer. Another area of research could be to study its effects on inflammation and its potential use in the treatment of inflammatory diseases. Additionally, further research could be done to elucidate its mechanism of action and to identify potential targets for therapeutic intervention. Finally, more studies could be conducted to explore its potential use in the treatment of diabetes and other metabolic disorders.
Synthesis Methods
The synthesis of 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione involves the reaction of 3-aminophenol with ethyl chloroacetate to form 2-(3-aminophenoxy)ethyl acetate. This intermediate is then reacted with 5-methyluracil in the presence of a base to yield 1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione. The overall yield of this synthesis method is around 50%.
properties
IUPAC Name |
1-[2-(3-aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-9-8-16(13(18)15-12(9)17)5-6-19-11-4-2-3-10(14)7-11/h2-4,7-8H,5-6,14H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPMITCPDVVNCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCOC2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)
![3-[(5-Sulfamoylfuran-2-yl)methylamino]benzoic acid](/img/structure/B7581323.png)

![5-[(2-Methylpropylamino)methyl]furan-2-sulfonamide](/img/structure/B7581332.png)



![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)

![3-[[2-(Methoxymethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B7581376.png)

![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)